Product packaging for Hydroxydimethoxy flavone(Cat. No.:CAS No. 118227-09-1)

Hydroxydimethoxy flavone

Cat. No.: B14299175
CAS No.: 118227-09-1
M. Wt: 300.30 g/mol
InChI Key: XFPYZAKQILECFU-UHFFFAOYSA-N
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Description

Hydroxydimethoxy flavone is a synthetic flavone derivative of significant interest in pharmacological and biochemical research. This compound belongs to a class of polyphenolic molecules known for their diverse biological activities. Researchers value this flavone for its potential as a multi-targeting agent in anticancer studies. Specific derivatives, such as those with a 3′-hydroxy-3,4′-dimethoxy substitution pattern, have demonstrated potent cytotoxic effects in vitro. The primary mechanism of action identified for these active derivatives is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase . This disruption can trigger the mitochondrial apoptotic pathway, characterized by a loss of membrane potential and activation of key caspases, resulting in programmed cell death . Beyond its anticancer potential, the core flavone structure is widely recognized for its antioxidant and anti-inflammatory properties, which are valuable for research into oxidative stress and chronic inflammation . The strategic placement of hydroxy and methoxy groups on the flavone backbone is critical for its bioactivity and binding affinity, influencing its lipophilicity and interaction with target proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B14299175 Hydroxydimethoxy flavone CAS No. 118227-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118227-09-1

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3

InChI Key

XFPYZAKQILECFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O

Origin of Product

United States

Natural Occurrence and Distribution of Flavones

Plant Sources and Prevalence

Hydroxydimethoxy flavones, a subgroup of flavones characterized by one hydroxyl (-OH) group and two methoxy (B1213986) (-OCH3) groups attached to the basic flavone (B191248) structure, have been identified in a variety of plant species across different families. The specific positioning of these functional groups results in numerous isomers, each with a distinct natural distribution.

For instance, 5-hydroxy-7,4'-dimethoxyflavone has been isolated from the leaves of African bushwillow species such as Combretum zeyheri and Combretum erythrophyllum. researchgate.netnih.govbioline.org.br Another isomer, 5-hydroxy-3,7-dimethoxyflavone , is found in the rhizomes of Kaempferia parviflora, a plant native to Southeast Asia. medchemexpress.comresearchgate.net The hybrid poplar 'Neva' (Populus nigra L. × Populus deltoides Marsh) has been identified as a source of 5-hydroxy-7-methoxy-flavone in its twigs. nih.govwikipedia.org

The following interactive table details the natural plant sources for various isomers of hydroxydimethoxy flavone.

Forms of Occurrence (e.g., glycosides, methylated derivatives)

In plants, flavones rarely occur in their simple aglycone (non-sugar-bound) form. publisherspanel.com They are most commonly found as glycosides or as methylated derivatives. publisherspanel.comscispace.com These modifications significantly alter the chemical properties of the flavonoid, such as its solubility and stability. mdpi.com

Glycosides: Glycosylation involves the attachment of a sugar moiety to the flavone backbone. mdpi.com O-linked glycosides, where the sugar is attached via a hydroxyl group, are the most common form. mdpi.comnih.gov This process increases the water solubility of the flavone, which facilitates its transport and storage within the plant cell, often in the vacuole. mdpi.comnih.gov Common sugars involved in glycosylation include glucose, rhamnose, galactose, and arabinose. scispace.com

Methylated Derivatives: Methylation, the addition of a methyl group (-CH3), is another prevalent modification of the flavone structure. mdpi.comscispace.com This process is catalyzed by O-methyltransferases (OMTs). oup.com Methylation generally increases the lipophilicity (fat-solubility) of the flavonoid, which can enhance its ability to cross cell membranes and may protect it from degradation. nih.govoup.com Hydroxydimethoxy flavones are, by definition, methylated flavonoids, possessing two methoxy groups. The presence and position of these methyl groups, alongside hydroxyl groups, are a result of specific enzymatic actions within the plant's metabolic pathways. oup.com These compounds can exist as methylated aglycones or can be further modified by glycosylation. mdpi.compublisherspanel.com For example, more advanced plant families tend to accumulate flavones with complex methylation patterns. researchgate.net

Ecological and Physiological Roles in Plants

Flavonoids, including flavones, perform a multitude of critical functions for the plants that produce them. These roles are essential for survival, growth, and reproduction in a challenging terrestrial environment. nih.govbiorxiv.org

Defense Against Biotic Stress: Flavones act as a chemical shield against various pathogens and herbivores. They can function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to fungal or bacterial infection. nih.govoup.com The accumulation of specific flavonoids has been linked to disease resistance in several plant species. oup.com For example, some methylated flavonoids exhibit increased antimicrobial activity. oup.com They can also deter feeding by insects and larger herbivores by reducing the palatability of plant tissues or acting as toxins. nih.gov

Protection from Abiotic Stress: One of the most fundamental roles of flavones is protection against harmful ultraviolet (UV) radiation. nih.govbiorxiv.org They accumulate in the epidermal layers of leaves and stems, where they absorb UV-B light and prevent it from damaging sensitive tissues and the photosynthetic machinery. nih.gov Flavonoids also act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under various stress conditions like drought, extreme temperatures, and high light intensity, thus protecting the plant from oxidative damage. nih.gov

Signaling and Reproduction: Flavones play crucial roles in plant communication and reproduction. They are responsible for the pigmentation in many flowers, creating yellow hues or acting as co-pigments with anthocyanins to produce a range of colors that attract pollinators. nih.gov Furthermore, flavonoids secreted by plant roots act as signaling molecules in the establishment of symbiotic relationships with soil microbes, such as rhizobia for nitrogen fixation in legumes and arbuscular mycorrhizal fungi, which help in nutrient uptake. nih.govacs.org

Biosynthesis and Metabolic Pathways of Flavones

Core Flavonoid Biosynthetic Pathway

The formation of the foundational C6-C3-C6 structure of flavonoids is a multi-step process that begins with precursors from primary metabolism. This core pathway is responsible for producing flavanones, the direct precursors to flavones and other flavonoid classes.

Phenylpropanoid Pathway Precursors

The journey to flavone (B191248) biosynthesis commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes. nih.govwikipedia.org

First, phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. nih.govtaylorandfrancis.com Following this, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group onto the phenyl ring of cinnamic acid to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA. nih.govwikipedia.org This molecule serves as a critical branch-point, standing at the crossroads of various specialized metabolic pathways, including the entry into flavonoid biosynthesis. taylorandfrancis.com

Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI)

The first committed step in the flavonoid biosynthetic pathway is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. nih.govnih.gov CHS performs a series of decarboxylation and condensation reactions, uniting one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to assemble the characteristic 15-carbon chalcone backbone. wikipedia.orgresearchgate.net This reaction results in the formation of naringenin chalcone (2',4',6',4-tetrahydroxychalcone). nih.gov

The open-chain chalcone is then subjected to stereospecific intramolecular cyclization by the enzyme Chalcone Isomerase (CHI) . nih.gov CHI catalyzes the formation of the heterocyclic C-ring, converting naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. nih.govfrontiersin.org This flavanone is a pivotal intermediate from which the biosynthesis of nearly all major classes of flavonoids, including flavones, diverges. nih.gov The efficiency of this reaction in the presence of CHI is significantly increased, by a factor of 10^7, ensuring the rapid conversion of chalcones to flavanones. nih.gov

Flavone-Specific Biosynthesis

Flavones are distinguished from their flavanone precursors by the presence of a double bond between the C-2 and C-3 positions of the C-ring. This desaturation is accomplished by a class of enzymes known as Flavone Synthases (FNS). Two distinct types of FNS have been identified in plants, differing in their structure, catalytic mechanism, and subcellular localization. nih.govresearchgate.net

Flavone Synthase I (FNSI) Mechanisms and Localization

Flavone Synthase I (FNSI) is a soluble enzyme that belongs to the Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.govnih.gov It is found in the cytoplasm and catalyzes the direct desaturation of flavanones, such as naringenin, into their corresponding flavones, like apigenin (B1666066). nih.govnih.gov The reaction mechanism involves the use of 2-oxoglutarate and molecular oxygen, leading to the formation of the C2-C3 double bond. nih.gov Initially thought to be confined to the Apiaceae family, FNSI enzymes have since been identified in a wider range of plants, including rice and maize. nih.gov

Flavone Synthase II (FNSII) Mechanisms and Localization

Flavone Synthase II (FNSII) is a membrane-bound, NADPH-dependent cytochrome P450 monooxygenase, typically belonging to the CYP93B subfamily in dicots. nih.govnih.gov FNSII is localized to the endoplasmic reticulum (ER) membrane. nih.govnih.gov Similar to FNSI, most characterized FNSII enzymes catalyze the direct conversion of flavanones to flavones. frontiersin.org However, some FNSII enzymes, particularly in legumes, also exhibit flavanone 2-hydroxylase (F2H) activity. researchgate.netnih.gov This dual functionality allows them to produce 2-hydroxyflavanones, which are key intermediates in the biosynthesis of C-glycosylflavones. nih.govnih.gov The localization of FNSII on the ER is significant, as it is believed to form part of a larger enzyme complex, or "metabolon," with other enzymes of the flavonoid pathway, such as CHS and CHI, facilitating efficient substrate channeling. nih.gov

Enzyme TypeFamilyLocalizationCofactors/RequirementsMechanism
FNSI Soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD)CytoplasmFe²⁺, 2-oxoglutarate, O₂Direct desaturation of flavanone
FNSII Membrane-bound Cytochrome P450 monooxygenase (CYP)Endoplasmic Reticulum (ER)NADPH, O₂Direct desaturation or 2-hydroxylation of flavanone

O-Glycosylation and C-Glycosylation Pathways

To increase their stability and water solubility, flavone aglycones are often modified by the attachment of sugar moieties, a process known as glycosylation. This can occur through two distinct mechanisms: O-glycosylation and C-glycosylation.

O-Glycosylation: This process involves the formation of an O-glycosidic bond between a hydroxyl group on the flavone nucleus and a sugar molecule, typically catalyzed by UDP-dependent glycosyltransferases (UGTs). This modification usually occurs after the flavone backbone has been fully formed by FNSI or FNSII. nih.gov

C-Glycosylation: This involves the formation of a more stable, hydrolysis-resistant carbon-carbon bond between the flavone nucleus and a sugar. This pathway is mechanistically different and relies on the 2-hydroxylase activity of certain FNSII enzymes. researchgate.net The resulting 2-hydroxyflavanone is the substrate for a specific C-glycosyltransferase (CGT), which attaches a sugar moiety (like glucose from UDP-glucose) to the C-6 or C-8 position of the A-ring. nih.govresearchgate.net The resulting 2-hydroxyflavanone-C-glycoside is then dehydrated, either spontaneously or enzymatically, to yield the final C-glycosylflavone. nih.govresearchgate.net

Glycosylation TypeKey EnzymesSubstrateBond TypeProduct Stability
O-Glycosylation O-Glycosyltransferases (UGTs)Flavone aglyconeC-O-SugarSusceptible to hydrolysis
C-Glycosylation Flavanone 2-Hydroxylase (F2H/FNSII), C-Glycosyltransferase (CGT)2-HydroxyflavanoneC-C-SugarResistant to hydrolysis

The biosynthesis of a specific compound like a "hydroxydimethoxy flavone" would follow these core pathways. The basic flavone skeleton, such as apigenin (from naringenin) or luteolin (B72000) (from eriodictyol), would be synthesized first. Subsequent "decorating" enzymes would then catalyze site-specific modifications. Flavonoid hydroxylases , such as Flavonoid 3'-hydroxylase (F3'H) or other P450 enzymes, would add the necessary hydroxyl group(s). nih.govoup.com Following this, O-methyltransferases (OMTs) would transfer methyl groups from a donor like S-adenosyl-L-methionine to specific hydroxyl groups on the flavone ring, resulting in the final dimethoxy-substituted structure. mdpi.com The precise regioselectivity of these hydroxylases and OMTs determines the final substitution pattern of the flavone.

Methylation and Hydroxylation Enzymes

The structural diversity of flavones, including compounds like this compound, is largely achieved through modification reactions such as hydroxylation and methylation. These "decorating" steps are catalyzed by specific enzymes that add hydroxyl (-OH) and methyl (-OCH3) groups to the basic flavone skeleton. nih.govmdpi.com

Hydroxylation is a critical modification that influences the biological activity and stability of flavonoids. nih.gov This process is primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s or CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govhebmu.edu.cn Key hydroxylases in the flavonoid biosynthetic pathway determine the position of hydroxyl groups on the A, B, and C rings of the flavone structure. For instance, Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are crucial for adding hydroxyl groups to the B ring. nih.govoup.com Enzymes like Flavone 6-hydroxylase (F6H) and Flavone 8-hydroxylase (F8H) are responsible for hydroxylating the A ring. nih.govoup.com

Methylation, the addition of a methyl group, is catalyzed by O-methyltransferases (OMTs). This modification generally increases the lipophilicity and metabolic stability of flavonoids, which can enhance their bioavailability. mdpi.comresearchgate.net OMTs transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid substrate. mdpi.com The specificity of different OMTs for certain positions on the flavonoid rings contributes significantly to the chemical diversity of methoxylated flavonoids found in nature. mdpi.com For example, specific OMTs have been identified that methylate the 7-OH, 8-OH, and other positions on the flavone A-ring. mdpi.com

The sequential action of these hydroxylases and methyltransferases on a precursor flavone, such as apigenin or luteolin, leads to the biosynthesis of more complex derivatives like hydroxydimethoxy flavones.

Enzyme ClassAbbreviationFunctionTarget Ring(s)Example Substrates
Flavonoid 3'-hydroxylaseF3'HAdds hydroxyl group at the 3' positionB-ringNaringenin, Apigenin
Flavonoid 3',5'-hydroxylaseF3'5'HAdds hydroxyl groups at 3' and 5' positionsB-ringNaringenin, Kaempferol
Flavone 6-hydroxylaseF6HAdds hydroxyl group at the 6 positionA-ringApigenin
Flavone 8-hydroxylaseF8HAdds hydroxyl group at the 8 positionA-ringScutellarein
O-methyltransferaseOMTAdds a methyl group to a hydroxyl groupA, B, C-ringsQuercetin (B1663063), Luteolin, Eriodictyol

Metabolic Engineering and Biotechnological Production of Flavones

Traditional methods for obtaining flavonoids, such as extraction from plants, often suffer from low yields and complex purification processes. frontiersin.org Metabolic engineering has emerged as a promising alternative for the sustainable and large-scale production of valuable flavonoids. proquest.comnih.gov This approach involves the rational modification of metabolic pathways in carefully selected host organisms to enhance the production of specific compounds. sci-hub.se By introducing and expressing genes from the plant flavonoid biosynthetic pathway into microorganisms, it is possible to create microbial cell factories capable of producing flavones from simple carbon sources like glucose. frontiersin.orgproquest.com

The core strategy involves reconstructing the plant's multi-gene phenylpropanoid and flavonoid pathways in a microbial host. This typically includes introducing key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl:CoA-ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) to produce foundational flavanones like naringenin. proquest.comnih.gov Further introduction of enzymes like flavone synthase (FNS) can convert these flavanones into flavones such as apigenin. nih.gov

Heterologous Production in Microbial Hosts

The heterologous production of flavones relies on transferring the necessary biosynthetic genes from plants into well-characterized microbial hosts. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most commonly used microorganisms for this purpose due to their fast growth rates, well-understood genetics, and established genetic engineering tools. proquest.comfrontiersin.org

In E. coli, researchers have successfully engineered strains to produce the flavanone naringenin, a precursor to many flavones, by introducing the required pathway genes. proquest.com By subsequently expressing a flavone synthase I (FNS I) gene, these naringenin-producing strains can be modified to synthesize flavones like apigenin (from the precursor tyrosine) and chrysin (from phenylalanine). nih.gov

Saccharomyces cerevisiae is often favored for producing more complex flavonoids that require modifications by P450 enzymes (like hydroxylases), as yeast is a eukaryote and generally provides a more suitable environment for the functional expression of these enzymes. researchgate.net Engineered yeast strains have been developed to produce a variety of flavonoids, demonstrating the feasibility of using these platforms for creating diverse chemical structures. frontiersin.org The choice of host organism can significantly impact the success of metabolic engineering efforts. researchgate.net

Microbial HostFlavonoid ProducedPrecursor(s)Key Enzymes Introduced
Escherichia coliNaringenin (flavanone precursor)TyrosineTAL, 4CL, CHS, CHI
Escherichia coliApigenin (flavone)TyrosineTAL, 4CL, CHS, CHI, FNS
Escherichia coliChrysin (flavone)PhenylalaninePAL, 4CL, CHS, CHI, FNS
Saccharomyces cerevisiaeKaempferol (flavonol)GlucoseFull pathway from glucose
Saccharomyces cerevisiaeQuercetin (flavonol)GlucoseFull pathway from glucose

Genetic Manipulation of Flavone Biosynthesis Pathways

Simply introducing the genes for a biosynthetic pathway is often insufficient to achieve high production titers. Therefore, further genetic manipulation of the host and the introduced pathway is crucial for optimizing flavone production. nih.gov These strategies aim to increase the availability of precursors, reduce the formation of competing byproducts, and balance the expression of pathway enzymes.

Advanced genetic tools, such as CRISPR-based gene editing, have enabled precise and efficient modifications to biosynthetic pathways. In one notable study, CRISPR was used to modify the flavone biosynthesis pathway in rice to increase the production and exudation of apigenin. nih.gov This manipulation not only enhanced the plant's flavone content but also had significant effects on its interaction with soil microbes, demonstrating the power of genetic manipulation to alter the output of these pathways. nih.govresearchgate.net The choice of gene promoters and the optimization of fermentation conditions are also critical factors that are manipulated to maximize the productivity of the engineered microbial strains.

Synthetic Methodologies for Hydroxydimethoxy Flavone and Its Derivatives

Conventional Synthetic Routesnih.govresearchgate.netnepjol.inforesearchgate.net

Conventional methods for synthesizing the flavone (B191248) skeleton have been the cornerstone of flavonoid chemistry for decades. The most prominent of these strategies include the oxidative cyclization of o-hydroxychalcones, the Claisen-Schmidt condensation to prepare necessary precursors, and the Baker-Venkataraman rearrangement. semanticscholar.orginnovareacademics.in These routes offer versatility and are adaptable for the preparation of a wide array of flavone derivatives by varying the substitution patterns on the starting materials.

One of the most versatile and widely employed methods for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones. mdpi.comnih.gov Chalcones are open-chain flavonoids that serve as key biosynthetic intermediates for other flavonoid classes. mdpi.com In the laboratory, these readily available precursors can be cyclized to form the pyranone ring of the flavone structure. semanticscholar.org The reaction proceeds through an intramolecular cyclization followed by oxidation, which introduces the double bond between the C2 and C3 positions of the flavone core. chemijournal.com Various oxidizing agents and catalytic systems have been developed to facilitate this transformation efficiently.

Iodine is a classical and highly effective reagent for the oxidative cyclization of 2'-hydroxychalcones to flavones. chemijournal.com The reaction is typically carried out in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), where iodine acts as a catalyst and DMSO serves as both the solvent and a co-oxidant to regenerate the active iodine species. innovareacademics.inchemijournal.com This method is valued for its simplicity and effectiveness across a range of substrates.

A specific application of this method is the synthesis of 5-hydroxy-3',4'-dimethoxy flavone. The process starts with the corresponding 2',6'-dihydroxy-3,4-dimethoxy chalcone (B49325), which is then oxidatively cyclized using a catalytic amount of iodine in a suitable solvent to yield the target flavone. researchgate.net The yield for this cyclization step has been reported to be around 62%. researchgate.net

Alternative iodine sources have also been explored to create more environmentally benign procedures. One such approach uses ammonium (B1175870) iodide (NH₄I) under solvent-free conditions, where iodine is generated in situ upon exposure to air. researchgate.net Another efficient methodology employs iodine monochloride (ICl) in DMSO under ultrasound irradiation, which can reduce reaction times and improve yields. nih.gov

Table 1: Examples of Iodine-Mediated Oxidative Cyclization of Chalcones

Chalcone PrecursorIodine Reagent/SystemConditionsProductYieldReference
2'-Hydroxychalcone (B22705)I₂/DMSORefluxFlavoneHigh chemijournal.com
2',6'-Dihydroxy-3,4-dimethoxy chalconeIodine-5-Hydroxy-3',4'-dimethoxy flavone62% researchgate.net
2'-HydroxychalconeNH₄ISolvent-free, neatFlavone92% researchgate.net
2'-HydroxychalconeICl/DMSOUltrasound irradiationFlavoneHigh nih.gov

Palladium(II) catalysts offer a modern and efficient route for the synthesis of flavones through the oxidative cyclization of chalcone-type precursors. nih.govrsc.org These methods are notable for their versatility, allowing for a divergent synthesis of either flavones or flavanones from a common starting material, 2′-hydroxydihydrochalcones, by simply modifying the reaction conditions, such as the choice of oxidant and additives. nih.govrsc.org

The proposed mechanism involves an initial Pd(II)-catalyzed dehydrogenation of the 2′-hydroxydihydrochalcone to form a 2′-hydroxychalcone intermediate. nih.gov From this intermediate, the reaction pathway can diverge. Under certain conditions, an oxidative Heck-type coupling leads to the formation of the flavone. nih.gov The Pd(0) species generated during the catalytic cycle is reoxidized to the active Pd(II) state by an oxidant, such as copper(II) acetate (B1210297) or molecular oxygen, ensuring catalytic turnover. nih.govrsc.org The choice of oxidant has been shown to be critical; for instance, using Cu(OAc)₂ as the oxidant can favor flavone formation. rsc.org

Table 2: Pd(II)-Catalyzed Synthesis of Flavones from 2′-Hydroxydihydrochalcone

CatalystOxidantAdditiveSolventTemperatureMajor ProductYieldReference
Pd(TFA)₂Cu(OAc)₂-DMSO100 °CFlavone16% rsc.org
Pd(TFA)₂O₂-DMSO100 °CFlavanone (B1672756) (major), Flavone (minor)31% (flavanone), 12% (flavone) nih.gov

In this system, an undivided cell is used with inexpensive graphite (B72142) plates serving as both the anode and cathode. Sodium iodide (NaI) acts as both the electrolyte and the reaction mediator. The reaction is typically conducted at ambient temperature in a benign solvent mixture, such as ethanol (B145695) and water. dntb.gov.ua It is proposed that the electrochemical process generates iodine in situ, which then acts as the oxidizing agent in the cyclization of the 2'-hydroxychalcone, similar to the conventional iodine-catalyzed methods. dntb.gov.uaresearchgate.net This method has a broad substrate scope and is scalable, making it an attractive alternative to traditional chemical oxidation. dntb.gov.ua

The Claisen-Schmidt condensation is a fundamental and widely used reaction for synthesizing chalcones, which are the direct precursors for flavone synthesis via oxidative cyclization. scispace.comorientjchem.org This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde. innovareacademics.inscispace.com

For the synthesis of a hydroxydimethoxy flavone, a suitably substituted 2-hydroxyacetophenone (e.g., 2,6-dihydroxyacetophenone) is reacted with a dimethoxybenzaldehyde (e.g., 3,4-dimethoxybenzaldehyde). researchgate.netresearchgate.net The reaction is typically catalyzed by a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orientjchem.org Modern variations of this method include solvent-free "green chemistry" approaches, where the solid reactants are ground together with a solid base like NaOH, providing high yields in a short reaction time and avoiding the use of organic solvents. researchgate.netscispace.com

Once the 2'-hydroxychalcone is synthesized, it is then subjected to oxidative cyclization, as described previously (Section 4.1.1), to yield the final flavone product. For example, 2',6'-dihydroxy-3,4-dimethoxy chalcone, prepared via a Claisen-Schmidt condensation, is cyclized with iodine to produce 5-hydroxy-3',4'-dimethoxy flavone. researchgate.net

Table 3: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

Acetophenone (B1666503) DerivativeAldehyde DerivativeBase/ConditionsChalcone ProductYieldReference
2,6-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeSolid NaOH, grinding2',6'-Dihydroxy-3,4-dimethoxy chalcone70% researchgate.net
2-HydroxyacetophenoneSubstituted Benzaldehyde (B42025)NaOH, trituration2'-Hydroxychalcone derivative- scispace.com
2-HydroxyacetophenoneSubstituted BenzaldehydeKOH/Ethanol2'-Hydroxychalcone derivative- scispace.com

The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones and chromones. wikipedia.orgchemistry-reaction.com This pathway proceeds through a 1,3-diketone intermediate, which is formed and subsequently cyclized to afford the flavone core. semanticscholar.orgtandfonline.com

The synthesis involves a multi-step process:

Esterification : A 2-hydroxyacetophenone is first acylated with an appropriate benzoyl chloride in the presence of a base like pyridine (B92270) to form a 2-benzoyloxyacetophenone ester. rsc.org

Rearrangement : The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, upon treatment with a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH). wikipedia.orgtandfonline.com This step generates the key 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. The mechanism involves the formation of an enolate at the carbon alpha to the ketone, which then attacks the ester carbonyl to form a cyclic intermediate that subsequently opens to the more stable diketone product. wikipedia.org

Cyclization : The 1,3-diketone is then cyclized under acidic conditions, typically by heating with glacial acetic acid and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). rsc.org This final step involves an intramolecular condensation and dehydration to form the flavone ring. rsc.org

This method is highly adaptable for producing various hydroxydimethoxy flavones by selecting the appropriately substituted 2-hydroxyacetophenone and benzoyl chloride starting materials.

Allan-Robinson Strategy

The Allan-Robinson reaction, first established in 1924, is a classical and versatile method for the synthesis of flavones. mdpi.comwikipedia.org The strategy involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and the sodium salt of the corresponding aromatic acid upon heating. mdpi.comwikipedia.org

The general mechanism proceeds through several key steps. wikipedia.org Initially, the o-hydroxyaryl ketone tautomerizes to its enol form. The enol then attacks the anhydride, leading to an acylated intermediate. Subsequent intramolecular cyclization and dehydration yield the final flavone structure. mdpi.comwikipedia.org A base transforms the intermediate diketone into a flavone through enolization followed by intramolecular cyclocondensation. mdpi.com

This method has been successfully applied to the synthesis of various substituted flavones, including those with hydroxydimethoxy substitution patterns. For instance, the synthesis of 5,8-dimethoxy-7-hydroxyflavone has been accomplished using this approach. ias.ac.in Similarly, the synthesis of 5:7:8:4'-tetramethoxyflavone was reported via the anisoylation of 2-hydroxy-3:4:6-trimethoxyacetophenone, demonstrating the utility of the Allan-Robinson condensation for preparing polymethoxy-substituted flavones. ias.ac.in The selection of appropriately substituted o-hydroxyacetophenones and aromatic anhydrides allows for the targeted synthesis of specific this compound isomers.

Table 1: Key Steps in the Allan-Robinson Reaction Mechanism

Step Description
1. Tautomerization The starting o-hydroxyaryl ketone undergoes tautomerization to form its enol isomer.
2. Acylation The enol performs a nucleophilic attack on the carbonyl group of the aromatic anhydride, forming a 1,3-diketone (o-hydroxydibenzoylmethane) intermediate. mdpi.com
3. Cyclization Under basic conditions, the diketone intermediate enolizes, followed by an intramolecular cyclocondensation reaction to form the heterocyclic C ring. mdpi.com

| 4. Dehydration | The final step involves the elimination of a water molecule to yield the aromatic flavone core. wikipedia.org |

Green Chemistry Approaches in Flavone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of flavonoids to reduce environmental impact and improve efficiency. nih.gov These approaches focus on minimizing solvent use, reducing reaction times, and employing less hazardous reagents.

A prominent green strategy involves the use of microwave irradiation, often in solvent-free conditions. acs.orgacs.orgnih.gov Microwave-assisted synthesis can significantly accelerate reaction rates, leading to cleaner reactions with higher yields compared to conventional heating methods. acs.orgacs.org For example, the direct solvent-free synthesis of flavones has been achieved by irradiating phenols and β-ketoesters with microwaves, a method that proceeds through a thermal Fries rearrangement and cyclization. acs.orgacs.org

Another key green methodology is the Claisen-Schmidt condensation to produce chalcones, which are crucial precursors for flavones. nih.goviiste.org This reaction, which condenses an acetophenone with a benzaldehyde, can be performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide (NaOH). iiste.org The resulting chalcones can then be cyclized to flavones. For the synthesis of a this compound, one would start with a suitably substituted 2-hydroxyacetophenone (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone) and a substituted benzaldehyde. mdpi.com The use of ultrasound irradiation is another green technique that can promote the synthesis of chalcones and their subsequent cyclization to flavones, often at room temperature and in shorter time frames. nih.gov

Furthermore, the use of solid acid catalysts, such as silica-supported heteropolyacids (e.g., Wells-Dawson acid), provides an environmentally friendly alternative to corrosive mineral acids for the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones into flavones. unlp.edu.arbiomedres.us These catalysts can be easily recovered and reused, and the reactions can often be conducted under solvent-free conditions. unlp.edu.aracademie-sciences.fr

Table 2: Comparison of Green Synthesis Methods for Flavones

Method Key Features Advantages
Microwave-Assisted Synthesis Use of microwave irradiation, often solvent-free. acs.orgacs.org Rapid heating, reduced reaction times, higher yields, cleaner reactions. acs.org
Solvent-Free Grinding Mechanical mixing of solid reactants (e.g., acetophenone, benzaldehyde, NaOH). iiste.org Eliminates bulk solvents, reduces waste, simple procedure. iiste.org
Ultrasound Irradiation Use of ultrasonic waves to promote the reaction. nih.gov Enhanced reaction rates, can often be performed at room temperature. nih.gov

| Solid Acid Catalysis | Employs reusable catalysts like silica-supported heteropolyacids. unlp.edu.ar | Avoids corrosive mineral acids, catalyst is recyclable, often solvent-free. academie-sciences.fr |

Strategies for Synthesis of Substituted Flavones

The synthesis of specifically substituted flavones, such as hydroxydimethoxy flavones, relies on the strategic use of precursors bearing the desired functional groups. The most common route involves the condensation of a substituted o-hydroxyacetophenone (providing the A and C rings) with a substituted benzaldehyde or its equivalent (providing the B ring).

The synthesis of several isomers of this compound has been documented, highlighting the strategies for controlling the substitution pattern. For example, the synthesis of skullcapflavone I, ultimately identified as 5,2′-dihydroxy-7,8-dimethoxyflavone, was achieved starting from 2,4-dihydroxy-3,6-dimethoxyacetophenone. oup.com This demonstrates the importance of preparing the correctly substituted acetophenone to direct the final flavone structure. In the same study, the isomers 5,2′-dihydroxy-6,8-dimethoxyflavone and 5,2′-dihydroxy-6,7-dimethoxyflavone were also prepared from their respective acetophenone precursors. oup.com

Another common strategy involves the selective methylation or demethylation of polysubstituted flavones. The synthesis of 5,7-dihydroxyflavones and their O-methylated analogs often starts from 2,4,6-trihydroxyacetophenone. koreascience.kr Through a series of protection, methylation, condensation, and deprotection steps, specific isomers like 7-hydroxy-4',5-dimethoxyflavone can be obtained. koreascience.kr For instance, 5-hydroxy-7-methoxyflavone analogs can be prepared from 5,7-dimethoxyflavones via selective demethylation using aluminum chloride (AlCl₃). koreascience.kr

The synthesis of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) highlights another route where the precursor chalcone is first formed and then cyclized. nih.gov These syntheses often rely on the Baker-Venkataraman rearrangement or related methods to form the 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the flavone.

Table 3: Examples of Synthesized Hydroxydimethoxy Flavones

Compound Name Starting Materials Key Reagents/Conditions Reference
5,2′-Dihydroxy-7,8-dimethoxyflavone 2,4-Dihydroxy-3,6-dimethoxyacetophenone, o-methoxybenzoic anhydride Allan-Robinson condensation oup.com
5,7-Dihydroxy-4'-methoxyflavone 2,4,6-Trihydroxyacetophenone, Anisaldehyde KOH, I₂/DMSO koreascience.kr
7-Hydroxy-5-methoxyflavone 5,7-Dimethoxyflavone AlCl₃ (selective demethylation) koreascience.kr

| 5-Hydroxy-3',4',7-trimethoxyflavone | Phloroacetophenone dimethyl ether, Veratroyl chloride | Baker-Venkataraman rearrangement | nih.gov |

Dimerization Strategies for Flavonoid Derivatives

Dimerization represents a powerful strategy for the structural modification of flavonoids, leading to the formation of biflavonoids. nih.gov These dimeric structures, which consist of two flavonoid units linked together, often exhibit enhanced or novel biological activities compared to their monomeric counterparts. nih.govresearchgate.net

Flavonoid dimers are typically connected through either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond. nih.govconicet.gov.ar The formation of these linkages can occur between various positions on the two flavonoid skeletons, leading to a wide diversity of structures. conicet.gov.ar While numerous biflavonoids have been isolated from natural sources, synthetic strategies are being developed to create novel dimers with tailored properties.

The synthesis of flavonoid dimers can be approached through several methods, including oxidative coupling reactions, enzyme-mediated coupling, and multi-step total synthesis. The choice of strategy depends on the desired linkage type and position. For instance, phenolic oxidative coupling using reagents like ferric chloride (FeCl₃) or horseradish peroxidase can facilitate the formation of C-C or C-O-C bonds between flavonoid units rich in phenolic hydroxyl groups.

Although specific examples of the dimerization of this compound itself are not extensively detailed in the literature, the general principles of flavonoid dimerization are applicable. A synthetic approach could involve the controlled oxidative coupling of a suitably protected this compound monomer. Dimerization presents a promising avenue for creating novel derivatives of hydroxydimethoxy flavones, potentially leading to compounds with unique pharmacological profiles. nih.gov This strategy is inspired by nature, where dimerization is a common theme for modulating the function of bioactive molecules. nih.govrsc.org

Biological Activities and Mechanistic Insights Preclinical and in Vitro Studies

Antioxidant Activity

The antioxidant capacity of hydroxydimethoxy flavones is a well-documented area of their biological action. researchgate.netikm.org.mychemfaces.com This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). vulcanchem.com The specific arrangement and number of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of their antioxidant potential. nih.govmdpi.com

In vitro assays are commonly used to evaluate the free radical scavenging capabilities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used in these evaluations. For instance, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized and tested for its antioxidant activity using the DPPH method. researchgate.netugm.ac.id However, in one study, it demonstrated low radical scavenging activity, with an IC50 value greater than 100 μg/mL. ugm.ac.id In contrast, other related flavonoids have shown potent scavenging abilities. Studies on polyherbal formulations containing flavonoids have demonstrated strong scavenging of DPPH, nitric oxide (NO), and hydrogen peroxide (H₂O₂) in a dose-dependent manner. bsmiab.org For example, a formulation showed an IC50 value of 57.25 ± 3.7 µg/ml for NO scavenging and 57.9 ± 3.15 μg/ml for H₂O₂ scavenging. bsmiab.org The general mechanism involves the flavonoid's ability to donate a hydrogen atom to the DPPH radical, neutralizing it. tjpr.org Similarly, they can act on nitric oxide and hydrogen peroxide to mitigate their reactive potential. bsmiab.org

Hydroxydimethoxy flavones can protect against lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. One study investigating the antioxidant constituents of Salvia poculata isolated 5-hydroxy-7,4'-dimethoxyflavone and found that the crude extract containing it showed significant inhibition of lipid peroxidation in a β-carotene bleaching assay. researchgate.net The essential oil from Gnaphalium species, which contain various flavonoids, also showed a significant inhibitory effect on lipid peroxidation in egg yolk homogenates. mdpi.com This protective effect is crucial for maintaining the integrity of cellular membranes.

Beyond direct radical scavenging, certain hydroxydimethoxy flavones can influence the body's own antioxidant defense systems. For example, flavonoids found in Scutellaria baicalensis, which include 5,7-dihydroxy-6,8-dimethoxyflavone, have been shown to significantly increase the activity of superoxide (B77818) dismutase (SOD). nih.govnih.gov SOD is a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Similarly, 5,7,2',6'-tetrahydroxyflavone, a related compound, upregulates endogenous antioxidants like SOD and glutathione (B108866) peroxidase (GPx) in oxidative stress models. vulcanchem.com

The antioxidant capacity of flavones is intricately linked to their chemical structure. nih.govnih.gov

Hydroxyl Groups (-OH): The number and location of hydroxyl groups are paramount. A 5-hydroxyl group, which forms a hydrogen bond with the C-4 carbonyl group, is considered important for activity. vulcanchem.com The presence of hydroxyl groups at the C5 and C7 positions on the A ring and at the C3' position on the B ring plays a crucial role in antioxidant activity. mdpi.com Furthermore, having two hydroxyl groups on the B ring, especially in adjacent positions (an ortho-catechol group), greatly enhances antioxidant ability. nih.govplos.org The free 7-OH group is also considered a key feature for effective free radical scavenging. plos.org

Methoxy Groups (-OCH₃): The substitution of hydroxyl groups with methoxy groups generally tends to decrease antioxidant activity. nih.gov For example, O-methylation at the C5 position can weaken scavenging ability. japsonline.com However, the specific pattern of methoxylation can contribute to unique biological activities. vulcanchem.com

Other Structural Features: The double bond between C2 and C3 in the C ring, in conjunction with the 4-carbonyl group, is important for electron delocalization, which contributes to the flavonoid's ability to stabilize and scavenge radicals. mdpi.comjapsonline.com

Recent research has highlighted that the process of autoxidation can significantly enhance the biological activity of certain flavones, particularly their ability to inhibit the aggregation of amyloid proteins associated with neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Flavones with adjacent hydroxyl groups are particularly susceptible to autoxidation at neutral or basic pH. mdpi.com This process can lead to the formation of new, more potent inhibitory molecules, including polymers. nih.govmdpi.com Studies have demonstrated that flavones that undergo autoxidation exhibit a much greater potency at inhibiting the aggregation of both amyloid-beta and insulin (B600854). nih.govresearchgate.net For example, oxidized 6,2',3'-trihydroxyflavone (B1211075) was found to be a highly potent inhibitor. nih.gov While the initial flavone (B191248) may have some activity, its oxidation products can be significantly more effective, suggesting that the anti-amyloid potential of certain hydroxydimethoxy flavones could be amplified under physiological conditions. mdpi.comsemanticscholar.org

Anti-inflammatory Activity

Several hydroxydimethoxy flavones have demonstrated significant anti-inflammatory properties in preclinical in vitro models. nih.govbiocrick.commdpi.com This activity is often mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators.

A prominent mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govacs.org NF-κB is a crucial transcription factor that regulates the expression of many genes involved in inflammation.

5-Hydroxy-7,8-dimethoxyflavone , isolated from Andrographis paniculata, has been shown to significantly inhibit the transcriptional activity of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govacs.orgresearchgate.net This inhibition leads to a downstream decrease in the secretion of several pro-inflammatory mediators. vulcanchem.comnih.gov

5,7-Dihydroxy-6,8-dimethoxyflavone (also known as 6-Methoxywogonin) has also been noted for its anti-inflammatory effects, although some studies describe it as weak. biocrick.com It has been investigated for its ability to inhibit prostaglandin (B15479496) E2 (PGE₂) production. biocrick.com

Flavones with a 5-hydroxy-7-methoxy substitution pattern have shown moderate inhibitory activities on PGE₂ production in LPS-induced RAW 264.7 cells. koreascience.kr

The table below summarizes the observed anti-inflammatory effects of specific hydroxydimethoxy flavones from in vitro studies.

CompoundTarget/MediatorObserved EffectCell LineReference(s)
5-Hydroxy-7,8-dimethoxyflavone NF-κB Transcriptional ActivitySignificant inhibitionRAW 264.7 macrophages nih.gov, acs.org, researchgate.net, mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)Decreased secretionRAW 264.7 macrophages nih.gov
Interleukin-6 (IL-6)Decreased secretionRAW 264.7 macrophages nih.gov
Macrophage Inflammatory Protein-2 (MIP-2)Decreased secretionRAW 264.7 macrophages nih.gov
Nitric Oxide (NO)Decreased secretionRAW 264.7 macrophages vulcanchem.com, nih.gov
5,7-Dihydroxy-4'-methoxyflavone Prostaglandin E₂ (PGE₂) ProductionModerate inhibitionRAW 264.7 cells koreascience.kr
7-Hydroxy-4,5-dimethoxyflavone Prostaglandin E₂ (PGE₂) ProductionModerate inhibitionRAW 264.7 cells koreascience.kr

These findings indicate that hydroxydimethoxy flavones can modulate inflammatory responses by targeting key signaling pathways and reducing the output of inflammatory molecules. The presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position has been suggested to enhance anti-inflammatory activity. mdpi.com

Modulation of Inflammatory Mediators (e.g., NO, PGE2, TNF-α)

Hydroxydimethoxy flavones have been shown to effectively modulate key inflammatory mediators. For instance, certain flavone derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW 264.7 cells. nih.gov The optimal structures for this inhibitory activity were found to be 5,7-dihydroxyflavones with specific dihydroxy or hydroxy/methoxy substitutions on the B-ring. nih.gov These compounds act by down-regulating the induction of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. nih.gov

Similarly, the production of prostaglandin E2 (PGE2), another crucial inflammatory mediator, is inhibited by various flavones. nih.goviastate.edu Studies have shown that 7-methoxyflavone (B191842) and wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) are potent inhibitors of LPS-stimulated PGE2 production in macrophage-like cells. nih.gov The inhibitory activity of wogonin was particularly notable when considering its cellular uptake. nih.gov Furthermore, 7-hydroxyflavone (B191518) (HF) and 7,8-dihydroxyflavone (B1666355) (DHF) have been demonstrated to dose-dependently reduce the production of not only NO and PGE2 but also tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-activated RAW264.7 cells. nih.gov DHF, in general, exhibited more potent effects in reducing the secretion of these inflammatory markers. nih.gov

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the expression of genes encoding for pro-inflammatory cytokines. For example, the total flavone of Abelmoschus manihot has been shown to downregulate the expression of IL-6 and IL-17 in a model of chronic colitis. frontiersin.org

Inhibition of Key Enzymes (e.g., COX-2, iNOS)

The anti-inflammatory properties of hydroxydimethoxy flavones are closely linked to their ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). biomolther.org

Many flavonoids, including certain methoxyflavones, have been identified as inhibitors of COX-2. nih.govnih.govd-nb.info For instance, some synthetic methoxyflavones have demonstrated selective inhibition of COX-2 over COX-1. nih.gov While many flavonoids are weak inhibitors of COX enzymes directly, some, like wogonin, can directly inhibit COX-2 at moderate concentrations. biomolther.org The primary mechanism for many flavonoids, however, is the downregulation of COX-2 and iNOS expression. biomolther.orgnih.gov

Studies have shown that compounds like 7-hydroxyflavone and 7,8-dihydroxyflavone reduce the production of inflammatory mediators by downregulating the mRNA expression of iNOS and COX-2. nih.gov Similarly, certain flavone derivatives have been identified as down-regulators of iNOS induction rather than direct inhibitors of the enzyme's activity. nih.gov This indicates that their anti-inflammatory effects are mediated at the level of gene expression. Chrysin and its derivatives have also been shown to suppress the expression of COX-2 and iNOS. caldic.com

In Vitro and Animal Model Studies (e.g., Carrageenan-induced paw edema, DSS/TNBS-induced colitis)

The anti-inflammatory potential of hydroxydimethoxy flavones has been validated in various in vitro and animal models of inflammation.

In the carrageenan-induced paw edema model, a classic test for acute inflammation, certain flavonoids have shown efficacy. For example, a study on the anti-arthritic effects of cannabidiol (B1668261) (CBD) derivatives, including a dihydroxy-dimethoxy-CBD compound, noted a marked decrease in COX-2 and iNOS levels in the carrageenan-inflamed hindpaw. memberclicks.net

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics inflammatory bowel disease (IBD), has been used to demonstrate the protective effects of flavonoids. socmucimm.orgmdpi.com A synthetic flavonoid, VI-16, was shown to protect against DSS-induced colitis by inhibiting NLRP3 inflammasome activation in macrophages. nih.gov Another study found that a mixed flavonoid supplement containing trimethoxy flavones suppressed ulcerative colitis in rats. nih.gov A new variety of Crataegus pinnatifida Bunge, rich in flavonoids, also showed efficacy in improving DSS-induced colitis. mdpi.com

Similarly, in the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model, another well-established model for IBD, flavonoids have demonstrated therapeutic effects. nih.govactafarmaceuticaportuguesa.comnih.gov The total flavone of Abelmoschus manihot was found to ameliorate TNBS-induced colonic fibrosis by regulating the Th17/Treg balance and reducing extracellular matrix deposition. frontiersin.org Morusin, a prenylated flavonoid, also showed protection against TNBS-induced colitis in rats. plos.org

Anticancer and Antiproliferative Activities

Hydroxydimethoxy flavones have emerged as a promising class of compounds with significant anticancer and antiproliferative properties, as demonstrated in numerous preclinical studies. Their multifaceted mechanisms of action contribute to their ability to inhibit the growth and spread of various cancer cells.

Inhibition of Cancer Cell Lines (e.g., HCT-116, MCF7, OVCAR-3, SKOV-3)

Hydroxydimethoxy flavones and related flavonoid structures have demonstrated cytotoxic and antiproliferative effects against a range of cancer cell lines.

HCT-116 (Colon Cancer): Several flavonoid derivatives have shown activity against HCT-116 human colon cancer cells. plos.orgnih.gov For instance, xanthomicrol (B191054) (5,4′-dihydroxy-6,7,8-trimethoxyflavone) potently reduced the viability of HCT-116 cells. mdpi.com Luteolin (B72000), a common flavonoid, also exhibited a marked cytotoxic effect on HCT-116 cells. nih.gov While some tetramethoxyflavones showed only slight reductions in cell viability, the presence of a hydroxyl group at the C4' position in compounds like xanthomicrol appeared to be crucial for potent activity. mdpi.com Rutin and quercetin (B1663063) have also been shown to be cytotoxic to HCT-116 cells. mdpi.com

MCF-7 (Breast Cancer): Flavonoids have been investigated for their effects on MCF-7 breast cancer cells. nih.govresearchgate.netjapsonline.com Fractions of orange peel extract containing hydroxylated polymethoxyflavones have been shown to inhibit the growth and induce apoptosis in MCF-7 cells. nih.gov The presence of hydroxyl groups on the polymethoxyflavone structure was found to be critical for enhancing their proapoptotic activity. nih.gov Certain flavonoids can also induce cell cycle arrest in MCF-7 cells. mdpi.com

OVCAR-3 and SKOV-3 (Ovarian Cancer): The antiproliferative effects of hydroxydimethoxy flavones and other flavonoids have been observed in ovarian cancer cell lines. Wogonin (5,7-dihydroxy-8-methoxyflavone) reduced the proliferation of SKOV-3 and other ovarian cancer cell lines in a dose- and time-dependent manner. nih.gov It also sensitized cisplatin-resistant ovarian cancer cells to chemotherapy. nih.gov Myricetin (B1677590) has also been shown to suppress the proliferation, migration, and invasion of SKOV-3 cells. frontiersin.org Other flavonoids have also shown cytotoxic effects against OVCAR-3 and SKOV-3 cells. emanresearch.orgnih.gov Rhizomes of Cyperus rotundus, which contain flavonoids, were found to inhibit cell growth in OVCAR-3 and SKOV-3 cells. jntbgri.res.in

Table 1: Effects of Hydroxydimethoxy Flavones and Related Compounds on Cancer Cell Lines

Compound/ExtractCell LineCancer TypeObserved EffectsReference
XanthomicrolHCT-116ColonReduced cell viability mdpi.com
LuteolinHCT-116ColonCytotoxic effect nih.gov
Hydroxylated PolymethoxyflavonesMCF-7BreastInhibited growth, induced apoptosis nih.gov
WogoninSKOV-3OvarianReduced proliferation, sensitized to cisplatin nih.gov
MyricetinSKOV-3OvarianSuppressed proliferation, migration, and invasion frontiersin.org

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Antiangiogenesis, Antimetastatic Effects)

The anticancer activities of hydroxydimethoxy flavones are executed through several key mechanisms:

Apoptosis Induction: A primary mechanism by which flavonoids exert their anticancer effects is the induction of apoptosis, or programmed cell death. In breast cancer cells, hydroxylated polymethoxyflavones trigger apoptosis by increasing intracellular calcium levels, which in turn activates calcium-dependent apoptotic proteases. nih.gov Wogonin has been shown to increase cisplatin-induced apoptosis in ovarian cancer cells. nih.gov The induction of apoptosis is a common finding across various studies on different flavonoids and cancer cell types. nih.govmdpi.comnih.gov

Cell Cycle Arrest: Flavonoids can also inhibit cancer cell proliferation by causing cell cycle arrest at different phases. For example, xanthomicrol was found to induce cell cycle arrest at the G2/M and G0/G1 phases in HCT-116 colon cancer cells. mdpi.com Other flavonoids have been shown to arrest the cell cycle in ovarian and breast cancer cells. mdpi.comnih.gov

Antiangiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Flavonoids have demonstrated anti-angiogenic properties. nih.govmdpi.commdpi.comnih.gov They can inhibit this process by targeting various signaling pathways, including the VEGF signaling pathway. mdpi.comnih.gov For example, myricetin has been shown to inhibit angiogenesis by blocking the expression of HIF-1α and decreasing the levels of MMP-9 and VEGF. mdpi.com The 3-hydroxy substitution on the flavone structure has been identified as being particularly important for anti-angiogenic activity. nih.gov

Antimetastatic Effects: The spread of cancer cells to distant organs, or metastasis, is a major cause of cancer-related mortality. Flavonoids can inhibit metastasis by interfering with processes like cell migration and invasion. Myricetin has been shown to suppress the migration and invasion of ovarian cancer cells. frontiersin.org

Molecular Targets and Pathway Modulation (e.g., Kinases like PKC, CK-2, PIM-1, DAPK-1, CDK)

Flavonoids, a class of polyphenolic compounds, are recognized for their ability to interact with and modulate the activity of various protein kinases, which are crucial regulators of cellular signaling pathways. The specific arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone significantly influences their inhibitory potency and selectivity.

Protein Kinase C (PKC): In vitro studies have demonstrated that certain flavonoids can inhibit Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. The inhibitory action is dependent on the flavonoid's structure. For instance, fisetin (B1672732), quercetin, and luteolin have been identified as potent PKC inhibitors. nih.gov The presence of free hydroxyl groups at specific positions (3', 4', and 7) and a coplanar structure are considered essential for significant PKC inhibition. nih.gov Conversely, the methoxy group, as seen in hesperetin (B1673127) at the 4'-position, can block this inhibitory activity. nih.gov

Casein Kinase 2 (CK2): CK2 is a serine-threonine kinase that is often overexpressed in cancer cells, promoting proliferation and survival. nih.gov Several flavonoids have been identified as potent inhibitors of CK2. A common feature of these inhibitory flavonoids, including luteolin and quercetin, is a flavone scaffold with hydroxyl groups at the 7 and 4' positions. nih.gov The crystal structure of luteolin in complex with CK2 reveals that its pyrocatechol (B87986) group is critical for binding within the active site. nih.gov

PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase implicated in the development of various cancers. nih.gov Flavonoids have been investigated as potential PIM-1 inhibitors. Computational and in vitro studies have shown that flavonoids like quercetin can effectively inhibit PIM-1. nih.gov The inhibitory mechanism primarily involves blocking the ATP-binding site of the kinase. nih.gov The presence and position of hydroxyl groups are critical for this interaction, with the C-3 hydroxyl group playing a key role in anchoring the molecule in the active site. nih.gov

Cyclin-Dependent Kinase (CDK): Wogonin, a flavone with two hydroxyl groups and one methoxy group (5,7-dihydroxy-8-methoxyflavone), has been shown to target cyclin-dependent kinase 9 (CDK9). clinmedjournals.org This inhibition by wogonin can enhance apoptosis in cancer cell lines, particularly when used in combination with other therapeutic agents. clinmedjournals.org

Interactive Table: Kinase Inhibition by Selected Flavonoids

Flavonoid Target Kinase Key Structural Features for Inhibition Reference
Luteolin PKC, CK2 Free hydroxyl groups at 3', 4', and 7-positions; Pyrocatechol moiety nih.gov, nih.gov
Quercetin PKC, CK2, PIM-1 Free hydroxyl groups at 3', 4', and 7-positions; C-3 hydroxyl group nih.gov, nih.gov, nih.gov
Wogonin CDK9 5,7-dihydroxy-8-methoxyflavone structure clinmedjournals.org

Neuroprotective Activities

Certain flavonoids have demonstrated neuroprotective properties in preclinical models, suggesting their potential in the context of neurodegenerative diseases. nih.govbiorxiv.org These activities are often attributed to their antioxidant and anti-inflammatory effects, as well as their ability to modulate specific signaling pathways in the brain. mdpi.com

Anti-Amyloidogenic Effects

The aggregation of amyloid-β (Aβ) protein is a key pathological hallmark of Alzheimer's disease. nih.gov Several flavonoids have been investigated for their ability to interfere with this process. In vitro studies have shown that certain flavones can inhibit the aggregation of Aβ. nih.gov The anti-amyloid potential of flavones can be enhanced by autoxidation, a process influenced by the position of hydroxyl groups on the flavonoid structure. nih.gov For example, oxidized 6,2',3'-trihydroxyflavone has been shown to be a potent inhibitor of both insulin and Aβ aggregation. nih.gov Flavonoids are thought to exert their anti-amyloidogenic effects by preventing the formation of Aβ fibrils or by destabilizing pre-formed fibrils. nih.govencyclopedia.pub

Potential against Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease in preclinical context)

The neuroprotective effects of flavonoids have been explored in various preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govfrontiersin.org

Alzheimer's Disease (AD): In preclinical AD models, flavonoids have been shown to reduce the production of reactive oxygen species and Aβ protein. nih.gov Their ability to cross the blood-brain barrier makes them promising candidates for neuroprotection. encyclopedia.pub The multi-target nature of flavonoids allows them to address various pathological aspects of AD, including oxidative stress and neuroinflammation. mdpi.comencyclopedia.pub

Parkinson's Disease (PD): Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. semanticscholar.org In preclinical PD models, lipophilic flavones with methoxy groups have demonstrated better neuroprotection compared to their hydroxylated counterparts. biorxiv.org For example, tangeretin, a polymethoxylated flavone, has been shown to protect against dopaminergic degeneration and improve motor function in a rat model of PD. mdpi.com Similarly, nobiletin, another polymethoxylated flavone, preserved dopaminergic neurons in rats exposed to the neurotoxin MPP+. mdpi.com These effects are partly attributed to the suppression of neuroinflammation. mdpi.com

Enzyme Inhibition (Beyond Inflammatory Pathways)

In addition to their effects on kinases and pathways involved in inflammation, flavonoids are known to inhibit a range of other enzymes.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Inhibition of this enzyme is a key strategy in managing hyperuricemia and gout. wikipedia.org In vitro studies have shown that many flavonoids can inhibit xanthine oxidase activity. nih.gov The structure-activity relationship reveals that planar flavones and flavonols with a 7-hydroxyl group are particularly effective inhibitors. wikipedia.orgnih.gov The presence of methoxy groups can also influence the inhibitory activity. mdpi.com Chrysin, a flavonoid with a 7-hydroxyl group, has been found to have strong inhibitory effects on xanthine oxidase. uah.edumdpi.com

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. ualberta.ca Inhibiting these enzymes can delay carbohydrate digestion and reduce post-prandial hyperglycemia, which is a therapeutic target for type 2 diabetes. nih.govnih.gov Numerous in vitro studies have demonstrated that flavonoids can inhibit both α-amylase and α-glucosidase. nih.govnih.govdiva-portal.org The inhibitory effect is highly dependent on the flavonoid's structure, including the number and position of hydroxyl and methoxy groups. mdpi.com For α-glucosidase, hydroxylation, particularly at the C-3 position, tends to enhance inhibitory activity, while glycosylation and methoxylation can reduce it. mdpi.com For α-amylase, specific structural features, such as a chlorine ion at the 3-position of the C-ring and hydroxyl groups at specific positions on the A and B rings, have been associated with potent inhibition. nih.govabertay.ac.uk

Interactive Table: Enzyme Inhibition by Selected Flavonoids

Flavonoid/Flavonoid Class Target Enzyme IC50 / % Inhibition (Concentration) Key Structural Features for Inhibition Reference
Chrysin Xanthine Oxidase Strong inhibitory effects 7-hydroxyl group uah.edu, mdpi.com
Flavonoid derivatives α-Glucosidase IC50 range: 15.71 ± 0.21–42.06 ± 0.08 μM Varies with substitutions (bromine group optimal in one study) frontiersin.org, frontiersin.org
Flavonoid-rich fraction α-Amylase 45.95% inhibition at 100 μg/ml Not specified nih.gov
Luteolin α-Glucosidase Potent inhibitor Hydroxylation pattern nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a key role in the termination of nerve signals. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.govms-editions.cl By inhibiting AChE, the levels and duration of acetylcholine in the brain are increased, which can help to alleviate cognitive symptoms. scienceasia.org Flavonoids, as a class of compounds, have been investigated for their potential to inhibit acetylcholinesterase. nih.govjmp.ir

Research into the acetylcholinesterase inhibitory potential of various plant extracts has shown a correlation between the phenolic and flavonoid content of the extracts and their AChE inhibitory activity. ms-editions.clareeo.ac.ir For instance, 5,7-Dimethoxyflavone, a related methoxyflavone, has been reported to possess anti-cholinesterase activity. researchgate.net While direct studies on hydroxydimethoxy flavone's acetylcholinesterase inhibitory activity are not extensively detailed in the provided results, the known activity of structurally similar flavonoids suggests it may be a candidate for such investigation. The general consensus is that flavonoids represent a promising source of natural compounds for the development of new AChE inhibitors. nih.govareeo.ac.ir

Tankyrase Inhibition and Molecular Interactions

Tankyrases (TNKS), including TNKS1 and TNKS2, are enzymes that play crucial roles in various cellular processes, such as the regulation of Wnt/β-catenin signaling, which is implicated in cell proliferation. nih.govoncotarget.com This makes them a promising target for cancer therapy. nih.gov Flavones have been identified as inhibitors of tankyrases. nih.govnih.gov

Studies have shown that flavone derivatives can bind to the nicotinamide (B372718) binding site of the catalytic domain of human tankyrase 2. nih.gov The inhibition of tankyrase by small molecules, such as the well-characterized inhibitor XAV939, leads to the stabilization of AXIN1 and AXIN2 protein levels. oncotarget.com This stabilization enhances the destruction of β-catenin, thereby downregulating the Wnt signaling pathway and inhibiting the proliferation of cancer cells. oncotarget.commdpi.com

Research on a variety of flavones has demonstrated their potential as tankyrase inhibitors, with some derivatives showing high potency and selectivity. nih.govnih.gov For example, the compound MN-64 (a flavone derivative) exhibited a 6 nM potency against tankyrase 1 and effectively antagonized Wnt signaling in cell-based assays. nih.gov The molecular structures of flavones in complex with tankyrase reveal the key interactions that determine their inhibitory activity, providing a basis for the rational design of more potent and selective inhibitors. nih.gov While specific data on this compound's interaction with tankyrases is not available in the provided results, the established activity of the flavone scaffold suggests it could be a relevant area for future investigation.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Flavonoids are a well-established class of natural compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govfrontiersin.org Their potential as antimicrobial agents is a significant area of research, especially in the context of rising antibiotic resistance. mdpi.comredalyc.org However, one study noted that 5-Hydroxy-3,7-dimethoxyflavone, isolated from Kaempferia parviflora, did not show significant toxicity to fungi and bacteria. medchemexpress.com

The antimicrobial efficacy of flavonoids is influenced by their chemical structure, including the presence and position of hydroxyl and methoxy groups. mdpi.commdpi.com For instance, hydroxylation at specific positions on the flavonoid rings can enhance antibacterial activity, while methoxylation can sometimes decrease it. mdpi.com

Table 1: Antimicrobial Activity of Selected Flavonoids

Compound/Extract Target Microorganism(s) Observed Effect
3,5-Dihydroxy-4',7-dimethoxyflavone Staphylococcus aureus, Escherichia coli Significant activity with MICs of 200 µg/ml and 225 µg/ml, respectively. chemfaces.com
5,7-Dimethoxyflavone derivatives HepG2 and T47D cell lines Cytotoxic activity. researchgate.net
Kaempferol derivatives Methicillin-resistant Staphylococcus aureus (MRSA) Anti-MRSA activity. mdpi.com
Licochalcones A and C Staphylococcus aureus, Micrococcus luteus Inhibition of energy metabolism. nih.govcsic.es

This table is interactive. Click on the headers to sort the data.

Studies have investigated the activity of flavonoids against a range of specific microorganisms. For example, 3,5-Dihydroxy-4',7-dimethoxyflavone has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 200 µg/ml and 225 µg/ml, respectively. chemfaces.com In contrast, a study on 5-Hydroxy-3,7-dimethoxyflavone reported no significant toxicity against bacteria. medchemexpress.com

The effectiveness of flavonoids can differ between Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Generally, flavones have shown greater activity against Gram-positive bacteria. mdpi.com The structural features of flavonoids, such as the C2=C3 double bond, are thought to be important for their inhibitory effects. mdpi.com

Flavonoids exert their antimicrobial effects through multiple mechanisms. nih.govcsic.es These include:

Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govmdpi.com

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the bacterial cell membrane, leading to a loss of integrity and function. nih.govcsic.es

Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes involved in cellular respiration and energy production. nih.govcsic.es

Inhibition of Biofilm Formation: Flavonoids have been shown to reduce the adhesion and formation of biofilms, which are crucial for bacterial survival and virulence. mdpi.com

The lipophilicity of a flavonoid, influenced by features like methoxy groups, can affect its interaction with bacterial membranes. mdpi.comtandfonline.com

A promising strategy to combat antibiotic resistance is the use of flavonoids in combination with existing antibiotics. nih.govnih.gov Flavonoids can act synergistically with antibiotics, enhancing their efficacy and potentially reversing resistance mechanisms. mdpi.comnih.gov This synergistic effect can be achieved through various mechanisms, including the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell. intec.edu.do

For instance, quercetin and morin (B1676745) have been shown to decrease the MIC of antibiotics like ciprofloxacin, tetracycline, and erythromycin (B1671065) against strains of Staphylococcus aureus. scispace.com The combination of flavonoids with antibiotics can lead to a more potent antimicrobial effect than either agent alone. nih.govscielo.org.ar

Other Preclinical Biological Effects (e.g., Cardiovascular Protection)

Flavonoids are widely recognized for their potential cardiovascular protective effects. nhri.org.twmdpi.comnih.gov These benefits are attributed to their antioxidant, anti-inflammatory, and antiplatelet properties. mdpi.combiosynth.com Epidemiological studies suggest an inverse correlation between dietary flavonoid intake and the risk of cardiovascular diseases. nhri.org.twmdpi.com

The mechanisms underlying the cardioprotective effects of flavonoids are multifaceted. They can improve endothelial function, reduce blood pressure, and decrease the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis. nhri.org.twnih.gov For example, quercetin, a common flavonol, has been shown to reduce the expression of adhesion molecules and inflammatory markers, and may lower systolic blood pressure and triglyceride concentrations while increasing HDL cholesterol. mdpi.comtodaysgeriatricmedicine.com Aromatic compounds containing methoxy groups have been noted for their high antioxidant activity, which is a contributing factor to cardiovascular protection. tandfonline.com

Structure Activity Relationship Sar Studies of Hydroxydimethoxy Flavone and Analogs

Influence of Hydroxyl Group Positions and Number

The biological activity of flavones is significantly modulated by the number and position of hydroxyl (-OH) groups on their basic structure. These groups are key determinants for a range of activities, from antioxidant and anti-inflammatory effects to cytotoxicity and enzyme inhibition.

For neuroprotective activity, hydroxyl groups at the C3′ and C5′ positions of ring B play a vital role. ulisboa.ptresearchgate.net Furthermore, studies have shown that an increased number of hydroxyl groups can lead to higher neuro-differentiating activity. ulisboa.ptresearchgate.net The antioxidant effect is also strongly supported by substitutions at C5 and C7 on ring A, in addition to the C3' position on ring B. ulisboa.pt

In terms of cytotoxicity, flavonoids with hydroxyl groups at the C5 and/or C7 positions tend to show higher cytotoxic effects. acs.org The specific placement of these groups is also critical for interactions with certain biological targets. For example, hydroxyl groups at the 4'- and 7-positions are considered essential for the interaction between flavones and the solute carrier protein SLC46A3. najah.edu Similarly, hydroxylation at positions like C3, C5, and C7 can decrease the IC₅₀ values for the inhibition of enzymes like cytochrome P450 1B1, indicating increased potency. researchgate.net However, the addition of a 3-OH group, which converts a flavone (B191248) to a flavonol, has been shown to play a positive role in antioxidant activities. acs.org

Table 1: Influence of Hydroxyl Group Position on Biological Activity of Flavones

Position of -OH Group(s) Observed Effect Biological Activity Affected Citation(s)
C3', C4' (Catechol) Enhances activity Antioxidant, Anti-inflammatory ulisboa.pttandfonline.com
C5, C7 Increases activity Cytotoxicity, Antioxidant ulisboa.ptacs.org
C3', C5' Vital for activity Neuroprotection ulisboa.ptresearchgate.net
C4', C7 Essential for interaction SLC46A3 Inhibition najah.edu
C3 Positive role Antioxidant acs.org
C8, C5' Attenuates activity Anti-inflammatory, Antioxidant tandfonline.com
General Increased number of -OH groups enhances activity Neuro-differentiation researchgate.net

Impact of Methoxy (B1213986) Group Substitutions

The substitution of hydroxyl groups with methoxy (-OCH₃) groups significantly alters the physicochemical properties of flavones, such as lipophilicity, which in turn affects their biological activity. Methylation can either enhance or decrease activity depending on the position of the substitution and the biological target.

A methoxy group at the C7 position of the A-ring has been identified as a crucial feature for enhancing both anti-inflammatory and neuroprotective activities. ulisboa.ptresearchgate.net In contrast, a methoxy group at the C4' position on the B-ring has been reported to attenuate anti-inflammatory and antioxidant activities. tandfonline.com This is an interesting counterpoint to findings in other contexts, where C4'-methoxy substitution was found to increase antibacterial activity, likely by increasing the compound's lipophilic character and allowing for better interaction with bacterial membranes. tamu.edu

The number of methoxy substituents can also be a determining factor. In a study on anti-inflammatory effects, the inhibitory power on the expression of interleukins IL-1β and IL-6 was directly related to the number of methoxy groups, with a pentamethoxyflavone being more potent than trimethoxy and dimethoxy analogs. researchgate.net

Table 2: Impact of Methoxy Group (-OCH₃) Position on Biological Activity of Flavones

Position of -OCH₃ Group(s) Observed Effect Biological Activity Affected Citation(s)
C7 Enhances activity Anti-inflammatory, Neuroprotective ulisboa.ptresearchgate.net
C4' Increases activity Antibacterial tamu.edu
C4' Attenuates activity Anti-inflammatory, Antioxidant tandfonline.com
B-ring (e.g., C4') Enhances activity Cytotoxicity nih.gov
A-ring (e.g., C8) Less enhancement than B-ring substitution Cytotoxicity nih.gov
General Decreases activity Antioxidant acs.org
C3', C5' Positive role P-glycoprotein inhibition acs.org
General Increased number enhances activity Inhibition of IL-1β/IL-6 expression researchgate.net

Effects of Other Substituents and Functional Groups

Beyond hydroxyl and methoxy groups, other structural modifications significantly impact the bioactivity of flavones. These include the addition of sugar moieties (glycosylation), lipophilic side-chains (prenylation), and other synthetic alterations.

Glycosylation: The attachment of a sugar group to the flavone skeleton generally decreases bioactivity in in vitro assays. Glycosylation can reduce antioxidant and enzyme-inhibiting effects, a phenomenon often attributed to steric hindrance, which may weaken the interaction between the flavonoid and its target. mdpi.comresearchgate.net For example, the glycosylation of luteolin (B72000) at the C7 position was found to noticeably decrease its antiradical activity. mdpi.com However, the impact on in vivo bioavailability is more complex, as glycosylation can affect solubility and metabolism. tamu.edumdpi.com

Prenylation: The addition of a prenyl group (a lipophilic isoprenoid side-chain) typically enhances biological activity. Prenylation increases the lipophilicity of the flavonoid, which improves its ability to interact with cell membranes and target proteins. tandfonline.comresearchgate.net This modification has been shown to boost antibacterial, anti-inflammatory, and cytotoxic activities. tandfonline.com The position of the prenyl group is critical; for instance, C8-prenylated flavones have demonstrated increased estrogenic activity and selectivity for the ERβ receptor. acs.orgresearchgate.net

Other Modifications:

Thionation: Replacing the carbonyl oxygen at the C4 position with sulfur (C=S) is a modification that is well-tolerated in hydroxy flavones, maintaining their antiplatelet activity. nih.gov

Acetylation: Converting hydroxyl groups into acetamide (B32628) moieties has been shown to significantly improve bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, although it may come at the cost of reduced antioxidant activity. mdpi.com

Heterocyclic Rings: The introduction of N-heterocyclic rings, such as piperidine (B6355638) or N-methyl piperazine (B1678402), at the 4' position of 3-methoxy flavones has been explored for anticancer activity, with results suggesting that electron-donating groups can increase potency against certain cancer cell lines. nih.gov

Aryl Functional Groups: Synthetically combining flavones with other molecules, such as gallic acid derivatives, has been shown to enhance bioactivity, leading to potent antioxidant and selective COX-2 inhibitory effects. najah.edu

Stereochemical Considerations and Conformation-Function Relationships

While most flavones are achiral molecules, their three-dimensional conformation plays a crucial role in their biological function. The key conformational feature influencing activity is the degree of planarity of the molecule, specifically the torsion (dihedral) angle between the B-ring and the fused A-C ring system. ulisboa.ptmdpi.com

A planar conformation is often associated with higher antioxidant activity because it facilitates π-conjugation and electron delocalization across the entire molecule, which helps to stabilize the flavonoid radical formed during scavenging reactions. ulisboa.pt The presence of a hydroxyl group at the C3 position (as in flavonols) is known to promote planarity and is a key feature for potent free radical scavenging. ulisboa.pt Flavones, which lack this 3-OH group, tend to have a more twisted conformation where the B-ring is out of plane with the A-C rings. ulisboa.pt

However, perfect planarity is not always required for high activity. Some computational studies have shown that the most active quercetin (B1663063) derivatives possess a slightly twisted conformation, with dihedral angles around 11 degrees. nepjol.info This suggests that an optimal, slightly non-planar conformation may exist for certain activities. Furthermore, some flavonoid structures may favor a strained, non-planar geometry in order to form more stable intramolecular hydrogen bonds, indicating a balance between the stabilizing effects of conjugation and hydrogen bonding. mdpi.com For instance, the catechol moiety on the B-ring can form hydrogen bonds with a 3-OH group, which helps to align the rings and enhance activity. ulisboa.pt In one study, a flavonoid with a large dihedral angle of 36.7° between the B-ring and the A/C rings showed weakened resonance and altered reactivity. nih.gov

Role of Autoxidation and Oxidized Forms

The biological activity of flavones may not always be attributable to the parent compound alone. Under physiological conditions (e.g., neutral pH), some flavones can undergo autoxidation, and the resulting oxidized products can exhibit significantly enhanced bioactivity. nepjol.info

This phenomenon is particularly relevant for the anti-amyloid potential of flavones. A key study demonstrated that flavones susceptible to autoxidation are far more potent inhibitors of protein aggregation than their non-oxidized counterparts. nepjol.infomdpi.com This was observed for the aggregation of both the disease-related amyloid-beta peptide and a model protein, insulin (B600854). The tendency of a flavone to autoxidize is directly related to the substitution pattern of its hydroxyl groups. nepjol.info For example, oxidized 6,2',3'-trihydroxyflavone (B1211075) was identified as a particularly potent inhibitor, showing a seven-fold increase in inhibition of insulin aggregation and a two-fold increase for amyloid-beta compared to its unoxidized form. nepjol.info

This suggests that for certain applications, the pro-oxidant nature of these compounds and their ability to form reactive oxidized species may be the true source of their therapeutic effect. In other contexts, flavonoids are known to prevent autoxidation processes by chelating metal ions like Fe²⁺ and Cu²⁺, which can catalyze such reactions, highlighting the dual role these compounds can play depending on the chemical environment. researchgate.net

Molecular Docking and Computational Studies

Molecular docking and other computational methods are invaluable tools for elucidating the structure-activity relationships of hydroxydimethoxy flavones and their analogs. These in silico techniques simulate the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor), predicting the binding affinity and orientation of the ligand within the target's active site. This provides critical insights into why certain structural features lead to specific biological effects.

Computational studies have been widely applied to understand the function of flavones:

Neurodegeneration: Docking studies on flavonoid compounds have helped to identify key interactions for neuroprotective activity. For example, simulations showed that replacing a methoxy group with a hydroxyl group at the C7 position had no significant effect on the binding affinity to a specific receptor pocket, indicating that the presence of either group at this position is vital for activity. researchgate.net

Enzyme Inhibition: Docking has been used to study the inhibition of various enzymes. Studies on cytochrome P450 (P450) enzymes showed how different flavone substitutions lead to distinct binding modes; for example, substitutions on the B-ring of certain flavones caused that part of the molecule to interact with the P450 2C9 active site. researchgate.net In another study, docking was used to screen flavonoids as potential inhibitors of the RmlA enzyme in Pseudomonas aeruginosa, identifying key hydrogen bonds and hydrophobic interactions with active site residues. preprints.org

Anticancer Targets: Docking and molecular dynamics simulations have been used to investigate flavone derivatives as anticancer agents. One study docked 3-methoxy flavone derivatives into the binding sites of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), with simulations confirming the stability of the ligand-protein complexes. nih.gov Other research used docking to identify flavonoids that could block the formation of the Aryl Hydrocarbon Receptor (AhR):ARNT heterodimer, a target in some cancers. researchgate.net

These computational approaches allow for the rapid screening of large numbers of compounds and provide a rational basis for designing new analogs with improved potency and selectivity.

Table 3: Examples of Molecular Docking Studies on Flavones and Analogs

Flavonoid/Analog Class Target Protein/System Key Finding from Docking/Computational Study Citation(s)
Flavonoid compounds Proteins in neurodegeneration pathways A methoxy or hydroxy group at C7 is vital for binding affinity. researchgate.net
Hydroxy- and methoxy-flavones Cytochrome P450 2C9 B-ring substitutions determine the interaction orientation within the active site. researchgate.net
3-Methoxy flavone derivatives Estrogen Receptor α (ER-α), EGFR N-methyl piperazine and piperidine substitutions showed low binding energy and stable complexes. nih.gov
Plant-derived flavonoids P. aeruginosa RmlA Enzyme Identified key hydrogen bond and hydrophobic interactions with active site residues (ASP110, GLU161). preprints.org
Hydroxyflavones Orphan Nuclear Receptor NR4A1 Determined that most hydroxyflavones interacted more favorably with one binding site (TMY301) over another.
Various flavonoids Aryl Hydrocarbon Receptor (AhR) Identified fisetin (B1672732) as a promising flavonoid for blocking the AhR:ARNT heterodimerization interface. researchgate.net

Analytical Techniques for Characterization and Quantification of Hydroxydimethoxy Flavone

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating hydroxydimethoxy flavones from complex natural extracts and for their quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of flavonoids. It offers high resolution, sensitivity, and speed for separating complex mixtures.

A reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of multiple flavonoids in a single run.

For example, an HPLC method was developed for the simultaneous analysis of 16 compounds, including 3,5-dihydroxy-7,4′-dimethoxyflavone , in extracts of Artemisia ordosica. nih.gov The analysis was performed on an Agilent Eclipse Plus C₁₈ column with a gradient mobile phase of acetonitrile and water. nih.gov Detection is typically carried out using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the flavonoids exhibit strong absorbance, such as 285 nm. nih.gov This method demonstrated good separation and was used to determine the concentration of the target compounds in samples from different geographical locations. nih.gov

Interactive Data Table: Example HPLC Conditions for Flavonoid Analysis

Parameter Condition
Column Agilent Eclipse Plus C₁₈ (250 mm × 4.6 mm, 5 μm)
Mobile Phase A: Acetonitrile, B: Water
Gradient 75%→65% B (0-10 min), 65%→35% B (10-30 min), 35%→15% B (30-40 min)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection 285 nm

Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for analysis, offering both separation and structural identification based on mass-to-charge ratios. This is particularly useful for identifying unknown flavonoids in complex mixtures, as demonstrated in the analysis of Scutellaria species where 3,7-dihydroxy-3',4'-dimethoxyflavone was characterized. bibliotekanauki.pl

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of flavonoids, including hydroxydimethoxy flavone (B191248). The technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, yields substantial improvements in analytical performance. For the separation and quantification of hydroxydimethoxy flavone, UPLC offers superior resolution, increased sensitivity, and dramatically reduced analysis times .

In typical applications, a reversed-phase C18 column (e.g., an Acquity UPLC BEH C18 column) is employed. The mobile phase commonly consists of a gradient elution system using acidified water (often with 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B. This gradient allows for the efficient separation of this compound from other structurally similar flavonoids and matrix components present in complex samples, such as plant extracts . The high resolving power of UPLC ensures that even isomeric flavones can be baseline separated, which is critical for accurate quantification. Detection is typically achieved using a photodiode array (PDA) detector, monitoring at the characteristic UV absorbance maxima for flavones, generally between 250-370 nm. The enhanced efficiency of UPLC leads to sharper, narrower peaks, which increases the signal-to-noise ratio and lowers the limits of detection and quantification for this compound [34, 40].

Table 1: Comparative Performance of UPLC vs. HPLC for this compound Analysis [34, 40]
ParameterConventional HPLCUPLCAdvantage of UPLC
Column Particle Size3.5 - 5 µm< 2 µm (e.g., 1.7 µm)Higher efficiency and resolution
Typical Analysis Time20 - 40 minutes2 - 8 minutesHigher throughput
System Pressure1000 - 4000 psi6000 - 15000 psiEnables use of smaller particles
Peak ResolutionGoodExcellentImproved accuracy for complex mixtures
Solvent ConsumptionHighLow (up to 90% reduction)Cost-effective and environmentally friendly

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an indispensable analytical tool for the structural elucidation and sensitive detection of this compound. When coupled with a separation technique like liquid chromatography, these "hyphenated" methods provide unparalleled specificity and sensitivity for analyzing the compound in intricate biological and botanical matrices [30, 34]. MS determines the mass-to-charge ratio (m/z) of ions, which directly provides the molecular weight of the compound and, through fragmentation analysis, offers detailed insights into its chemical structure. Various ionization sources and mass analyzers are employed to obtain comprehensive data on this compound and its related metabolites [37, 39, 40].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS, LC-QTOF-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the identification and quantification of this compound. The combination of LC for physical separation with MS for mass analysis allows for confident characterization [30, 34].

LC-MS/MS (Tandem Mass Spectrometry): This technique is highly specific and sensitive. In this setup, the parent ion (precursor ion) corresponding to this compound (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. It is then subjected to fragmentation via collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in the second mass analyzer. This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, which is used for unambiguous structural confirmation and quantification, even at trace levels [39, 40].

LC-ESI-MS: This refers to LC coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization method ideal for polar and thermally labile compounds like flavonoids, as it typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal in-source fragmentation .

LC-QTOF-MS/MS: The use of a Quadrupole Time-of-Flight (QTOF) mass analyzer provides high mass accuracy (typically <5 ppm error) and high resolution. This capability allows for the determination of the elemental composition of both the precursor and product ions. For this compound (C₁₇H₁₄O₅, exact mass: 298.0841), a QTOF instrument can measure its protonated molecule at m/z 299.0919, confirming its elemental formula and distinguishing it from other isobaric compounds [30, 34].

Table 2: High-Resolution MS/MS Fragmentation Data for this compound (C₁₇H₁₄O₅) in Positive Ion Mode [30, 39]
Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral LossStructural Implication
299.0919284.0682CH₃• (Methyl radical)Loss of a methyl group from a methoxy (B1213986) moiety
271.0860CO (Carbon monoxide)Loss of CO from the pyrone ring
256.0628CH₃• + COConsecutive loss of methyl and carbonyl groups
153.0182C₈H₆O₃ (RDA fragment)Retro-Diels-Alder (RDA) fragmentation of the C-ring

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most commonly used ionization technique for analyzing flavonoids due to its soft nature. In ESI, a high voltage is applied to a liquid passing through a capillary, creating a fine aerosol. As the solvent evaporates from the charged droplets, the charge density on the surface increases until ions are ejected into the gas phase for mass analysis. For this compound, ESI can be operated in both positive and negative ion modes . In positive mode, protonation occurs on the carbonyl or ether oxygens, yielding a strong [M+H]⁺ signal at m/z 299. In negative mode, the acidic phenolic hydroxyl group is readily deprotonated, producing an [M-H]⁻ ion at m/z 297. The choice of mode depends on the analytical objective and mobile phase composition, but both effectively determine the compound's molecular weight with minimal fragmentation .

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another ionization source that can be used for the analysis of this compound. Unlike ESI, APCI involves vaporizing the LC eluent in a heated tube, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge. APCI is generally more suitable for less polar and more thermally stable compounds. While this compound is sufficiently polar for ESI, APCI has been successfully applied and offers complementary information . It can sometimes be more robust to matrix effects and is compatible with a wider range of solvents and flow rates. APCI is considered a slightly "harder" ionization technique than ESI and may induce some in-source fragmentation, which can provide preliminary structural information directly from the full-scan mass spectrum .

Molecular Networking for Metabolite Profiling

Molecular networking is a powerful bioinformatics approach used to organize and visualize large sets of tandem mass spectrometry (MS/MS) data, particularly in the context of natural product discovery and metabolomics . In the analysis of a complex plant extract, molecular networking can be used to rapidly identify this compound and discover structurally related analogues. The method works by comparing the MS/MS fragmentation spectra of all detected compounds. Spectra with a high degree of similarity are connected in a network, forming clusters of structurally related molecules .

If a purified standard of this compound is analyzed, its MS/MS spectrum creates a specific node in the network. Any other feature in the sample that produces an identical or highly similar spectrum can be rapidly annotated (a process called dereplication). Furthermore, nodes connected to the this compound node, but with a different mass, represent potential analogues. For example, a neighboring node with a mass difference of +16 Da (Δm/z = +16) would suggest the presence of a dihydroxy-dimethoxy flavone, while a mass difference of -14 Da would indicate a dihydroxy-monomethoxy flavone. This approach accelerates the identification of entire families of flavonoids in an extract without needing to isolate each one individually [38, 39].

Extraction and Purification Methodologies

The isolation of this compound from its natural source, typically plant material, involves a multi-step process of extraction and purification [39, 41].

Extraction: The initial step is a solid-liquid extraction to transfer the flavonoid from the plant matrix into a solvent. Given the moderately polar nature of this compound, solvents such as methanol, ethanol (B145695), or ethyl acetate (B1210297) are highly effective. To enhance extraction efficiency, modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are often preferred over traditional maceration or Soxhlet extraction, as they reduce extraction time and solvent consumption while increasing yield .

Purification: The crude extract obtained is a complex mixture requiring several chromatographic steps for purification.

Column Chromatography (CC): The crude extract is first fractionated using column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity with ethyl acetate or methanol, is used to separate compounds based on polarity.

Sephadex LH-20 Chromatography: Fractions enriched with this compound are often further purified using Sephadex LH-20 column chromatography. This gel filtration medium separates compounds based on a combination of size exclusion and adsorption, and is particularly effective for purifying polyphenolic compounds like flavonoids, using methanol as the eluent .

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity standard (>98%), preparative HPLC is the method of choice. Using a reversed-phase C18 column and an optimized isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water), the target compound is isolated from any remaining minor impurities .

Table 3: Summary of Extraction and Purification Steps for this compound [39, 41]
StepTechniquePrincipleTypical Solvents/MaterialsPurpose
1. Initial ExtractionUAE / MAE / MacerationSolid-Liquid ExtractionMethanol, Ethanol, Ethyl AcetateObtain crude extract from plant material
2. Primary FractionationSilica Gel Column ChromatographyAdsorption ChromatographyHexane-Ethyl Acetate or Chloroform-Methanol gradientSeparate major chemical classes; enrich flavonoid fraction
3. Secondary PurificationSephadex LH-20 Column ChromatographySize Exclusion / AdsorptionMethanolRemove pigments and other polyphenols
4. Final IsolationPreparative HPLCReversed-Phase Partition ChromatographyC18 Column; Acetonitrile-Water or Methanol-WaterIsolate this compound to high purity

Conventional Solvent Extraction

Conventional solvent extraction remains a fundamental and widely used technique for the initial recovery of flavonoids, including this compound, from plant materials. mdpi.comresearchgate.net This method relies on the principle of "like dissolves like," where the choice of solvent is critical and is determined by the polarity of the target flavonoid. mdpi.com

For the extraction of flavones, which are generally less polar than their glycosylated counterparts, apolar solvents such as chloroform, diethyl ether, and ethyl acetate are commonly employed. mdpi.com More polar flavonoids, on the other hand, are typically extracted using solvents like ethanol or methanol. mdpi.com The efficiency of conventional extraction methods is influenced by several parameters, including the type of solvent, temperature, extraction time, and the particle size of the plant material. mdpi.comresearchgate.net Common conventional methods include maceration, percolation, Soxhlet extraction, and reflux heating. mdpi.comresearchgate.netnih.gov Soxhlet extraction, in particular, has been a popular choice due to its simplicity, cost-effectiveness, and reduced solvent consumption compared to methods like maceration. mdpi.com

A study on the synthesis of 5-hydroxy-3',4'-dimethoxy flavone involved a purification step using ether extraction after acidifying the reaction mixture with cold hydrochloric acid. researchgate.net The product was then further purified by recrystallization from a mixture of n-hexane and acetone. researchgate.net The selection of these solvents aligns with the principle of using less polar solvents for flavone extraction.

Table 1: Conventional Extraction Methods and Key Parameters

MethodDescriptionTypical SolventsKey Parameters
MacerationSoaking the plant material in a solvent for a specified period with occasional agitation.Ethanol, Methanol, Water, Acetone mdpi.comTime, Temperature, Solvent-to-Solid Ratio
PercolationPassing a solvent through a column packed with the plant material.Ethanol, MethanolFlow Rate, Solvent Volume
Soxhlet ExtractionContinuous extraction of the plant material with a refluxing solvent. mdpi.comEthanol, Methanol, Chloroform, Ethyl Acetate mdpi.comCycle Time, Temperature, Solvent Choice
Reflux HeatingBoiling the plant material with a solvent in a flask equipped with a condenser. nih.govWater, EthanolTemperature, Time

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique that utilizes the energy of ultrasonic waves (frequencies >20 kHz) to enhance the extraction of bioactive compounds from plant matrices. nih.gov The mechanism of UAE involves the generation of acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent create localized high pressures and temperatures. This phenomenon leads to cell wall disruption, increased solvent penetration, and enhanced mass transfer of the target compounds from the plant material into the solvent. nih.gov

Key advantages of UAE over conventional methods include reduced extraction times, lower solvent consumption, and improved extraction yields, often at lower operating temperatures, which helps to preserve the integrity of thermolabile compounds. nih.govresearchgate.net The efficiency of UAE is influenced by several factors, including sonication power and frequency, temperature, solvent type and concentration, and the solid-to-liquid ratio. researchgate.netnih.govjournalejnfs.com

For flavonoid extraction, ethanol and its aqueous mixtures are commonly used solvents in UAE. nih.govresearchgate.net The optimization of UAE parameters is crucial for maximizing the yield of specific flavonoids. For instance, in the extraction of total flavonoids from Pteris cretica L., the optimal conditions were found to be an ethanol concentration of 56.74%, an extraction time of 45.94 minutes, a temperature of 74.27 °C, and a liquid/solid ratio of 33.69 mL/g. nih.gov Similarly, a study on date press cake identified optimal UAE conditions as 15 minutes at 40°C with a 60% ethanol solution. journalejnfs.com The pH of the extraction solvent can also play a significant role, with acidic conditions (pH 2.5–3.5) sometimes favoring flavonoid recovery. nih.gov

Table 2: Research Findings on Ultrasound-Assisted Extraction of Flavonoids

Plant SourceTarget CompoundsOptimal UAE ConditionsKey FindingsReference
Pteris cretica L.Total FlavonoidsEthanol: 56.74%, Time: 45.94 min, Temp: 74.27 °C, Ratio: 33.69 mL/gYield of 4.71 ± 0.04%, higher than heat reflux extraction. nih.gov
Orange (Citrus sinensis L.) peelFlavanones (Hesperidin, Naringin)Temp: 40 °C, Power: 150 W, Ethanol:Water 4:1 (v/v)High total phenolic content and flavanone (B1672756) concentrations. researchgate.net
Date Press CakeBioactive CompoundsTime: 15 min, Temp: 40°C, Solvent: 60% EthanolSignificantly enhanced extraction of phenolics and flavonoids. journalejnfs.com
Pecan NutshellPolyphenolsTime: 25 min, Amplitude: 50%Time and amplitude significantly affected phenolic and flavonoid content. researchgate.net

Natural Deep Eutectic Solvents (NADESs) and Ionic Liquids (ILs) for Extraction

In the quest for greener and more efficient extraction methods, Natural Deep Eutectic Solvents (NADESs) and Ionic Liquids (ILs) have emerged as promising alternatives to conventional organic solvents. nih.govuniversiteitleiden.nlnih.gov

Ionic Liquids (ILs) are salts that are liquid at or near room temperature, composed of an organic cation and an organic or inorganic anion. mdpi.comresearchgate.net They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency, making them attractive for various applications, including the extraction of natural products. nih.govresearchgate.net The structure of the IL, particularly the choice of cation and anion, significantly influences its extraction efficiency for specific compounds. mdpi.comnih.gov For instance, imidazolium-based ILs have been widely used for extracting flavonoids, as they can dissolve plant cell wall components and facilitate the release of target compounds. mdpi.com In some cases, the yield of flavonoids using ILs has been shown to be double that of traditional extraction methods. nih.gov

Natural Deep Eutectic Solvents (NADESs) are a subclass of deep eutectic solvents (DESs) formed by mixing naturally occurring compounds such as sugars, amino acids, organic acids, and choline (B1196258) chloride in specific molar ratios. universiteitleiden.nlresearchgate.net These solvents are characterized by their biodegradability, low toxicity, and cost-effectiveness, positioning them as a sustainable alternative to both conventional solvents and synthetic ILs. universiteitleiden.nlmdpi.com NADESs have demonstrated high efficiency in extracting a wide range of phytonutrients, including flavonoids. nih.govmdpi.com Studies have shown that NADES-based extractions can result in higher yields of flavonoids compared to conventional methods. universiteitleiden.nl For example, a study on Styphnolobium japonicum reported higher yields of quercetin (B1663063), kaempferol, and isorhamnetin (B1672294) glycosides using a L-proline-glycerol NADES with ultrasound-assisted extraction compared to conventional solvent extraction. universiteitleiden.nl

Table 3: Comparison of NADESs and ILs for Flavonoid Extraction

Solvent TypeCompositionAdvantagesDisadvantagesExample Application
Ionic Liquids (ILs)Organic cation and organic/inorganic anion mdpi.comTunable properties, high thermal stability, non-volatile nih.govresearchgate.netPotential toxicity, higher cost, may require purification steps nih.govmdpi.comExtraction of flavonoids from licorice and heather flowers. nih.govmdpi.com
Natural Deep Eutectic Solvents (NADESs)Mixtures of natural compounds (sugars, amino acids, etc.) universiteitleiden.nlBiodegradable, low toxicity, cost-effective, high extraction efficiency universiteitleiden.nlmdpi.comHigher viscosity compared to conventional solvents mdpi.comExtraction of flavonoids from Styphnolobium japonicum and Cajanus cajan. universiteitleiden.nl

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the purification, concentration, and fractionation of analytes from complex mixtures, including plant extracts. sigmaaldrich.comx-mol.comresearchgate.net The principle of SPE involves partitioning the components of a liquid sample between a solid stationary phase (sorbent) and the liquid mobile phase. sigmaaldrich.com By carefully selecting the sorbent and elution solvents, target compounds can be selectively retained on the sorbent while interferences are washed away, and then eluted with a different solvent. mdpi.com

SPE is often employed as a cleanup step after initial solvent extraction to isolate specific classes of compounds or to remove interfering substances prior to chromatographic analysis. mdpi.com Various sorbents are available for SPE, with the choice depending on the properties of the analyte and the matrix. For flavonoid separation, reversed-phase sorbents like C18-silica are commonly used. x-mol.com

In the context of this compound and other flavonoids, SPE can be a crucial step for obtaining a purified fraction for further analysis or bioassays. For instance, a method was developed for fractionating flavonoids from Lonicerae japonicae Flos using automated SPE, which allowed for the separation of the extract into different fractions with varying flavonoid content and antioxidant activity. mdpi.com The optimization of the SPE protocol, including the choice of sorbent and the composition of the washing and elution solvents, is critical for achieving high recovery and purity of the target flavonoids. mdpi.com

Future Directions in Hydroxydimethoxy Flavone Research

The exploration of hydroxydimethoxy flavones, a specific subclass of flavonoid compounds, is an expanding field with significant potential. The unique structural characteristics of these molecules, featuring both hydroxyl and methoxy (B1213986) groups, contribute to a diverse range of biological activities. Future research is poised to delve deeper into their mechanisms, uncover new therapeutic applications, and develop sustainable production methods. The following sections outline key areas for future investigation.

Q & A

Q. How can researchers optimize extraction yields of hydroxydimethoxy flavone from plant sources?

Methodological Answer: Extraction optimization requires systematic parameter analysis using response surface methodology (RSM). For example, Box-Behnken designs (BBD) can evaluate critical factors such as solvent concentration (e.g., ethanol), temperature, extraction time, and solid-to-solvent ratios . Central composite designs paired with HPLC validation enable simultaneous optimization of multiple flavone derivatives (e.g., methoxy-substituted flavones) while ensuring purity and yield . Key metrics include lack-of-fit tests (<0.1) and coefficient of determination (R² > 0.9) to validate model accuracy .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with gradient elution (e.g., acetonitrile/water) and UV detection at 324 nm provides resolution for structurally similar flavones . For environmental samples, solid-phase extraction (SPE) using cellulose acetate/manganese oxide thin films achieves >90% recovery rates via selective adsorption, validated via Langmuir isotherm models . Antioxidant activity assays (e.g., DPPH radical scavenging) coupled with LC-MS/MS can resolve bioactivity-confounding factors .

Q. What are the key enzymatic pathways involved in this compound biosynthesis?

Methodological Answer: Flavone synthase I (FNSI) and II (FNSII) catalyze the conversion of flavanones to flavones. FNSI, derived from flavanone 3β-hydroxylase (F3H) gene duplication, is unique to Apiaceae and rice, while FNSII is widespread . In sorghum, 2-hydroxyflavanone dehydratases are critical for flavone aglycone formation, with substrate specificity confirmed via recombinant enzyme assays . Transcriptome-wide positive selection site analyses identify evolutionary constraints on FNSI functionality .

Advanced Research Questions

Q. How can conflicting data on flavone bioactivity be resolved through experimental design?

Methodological Answer: Orthogonal assays (e.g., cellular vs. chemical antioxidant tests) and multi-omics integration (transcriptome-metabolome) disentangle context-dependent effects . For example, metabolomic heatmaps can identify light/UV-B-responsive flavonoid subclasses (e.g., flavones vs. anthocyanins), while in silico pharmacokinetic models (e.g., QSAR) predict membrane permeability discrepancies between in vitro and in vivo systems .

Q. What molecular modeling approaches predict structure-activity relationships of this compound derivatives?

Methodological Answer: Density functional theory (DFT) at B3LYP/TZVP levels optimizes flavone geometries in ground/excited states, while molecular docking evaluates interactions with xenobiotic metabolism enzymes (e.g., cytochrome P450) . ADMET predictors (e.g., SwissADME) parameterize logP, bioavailability, and toxicity, with validation via resonance-enhanced multiphoton ionization (REMPI) spectra .

Q. How does substrate channeling affect flavone synthase efficiency in different plant families?

Methodological Answer: Comparative transcriptomics of Apiaceae FNSI lineages reveals positive selection at substrate-binding domains, enhancing catalytic efficiency for methoxylated precursors . Heterologous expression in Arabidopsis (via floral dip transformation) coupled with LC-MS/MS detects pathway intermediates, identifying kinetic bottlenecks in non-native hosts .

Q. What methodologies enable real-time monitoring of flavone biosynthesis in plant tissues?

Methodological Answer: Time-resolved metabolomics (e.g., UPLC-QTOF-MS) with cluster/PCA analysis tracks flavone accumulation dynamics across tissues (e.g., apple peel under UV-B) . Stable isotope labeling (¹³C-phenylalanine) traces flux through phenylpropanoid branches, while CRISPR-Cas9-mediated FNSI/FNSII knockouts validate pathway contributions .

Q. What are the challenges in engineering flavone biosynthesis in non-native species?

Methodological Answer: Key hurdles include codon optimization of FNSI/FNSII for heterologous hosts and balancing precursor pools (e.g., malonyl-CoA) via metabolic engineering. For example, transgenic rice lines expressing sorghum dehydratases show incomplete 2-hydroxyflavanone conversion, necessitating enzyme scaffolding strategies . RNAi suppression of competing pathways (e.g., lignin biosynthesis) improves flavone titers in Nicotiana benthamiana .

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